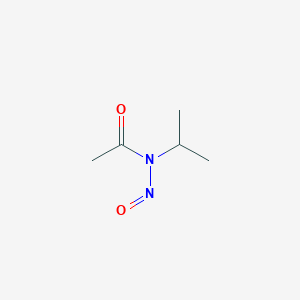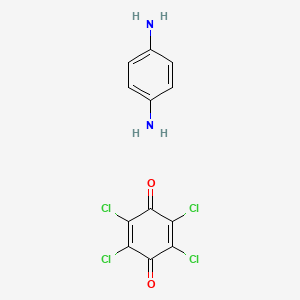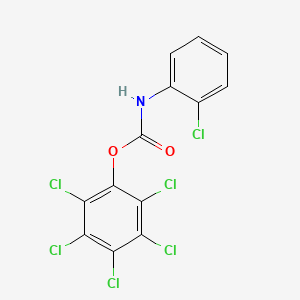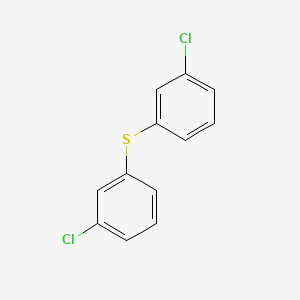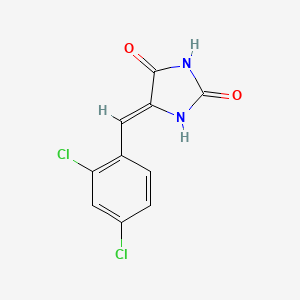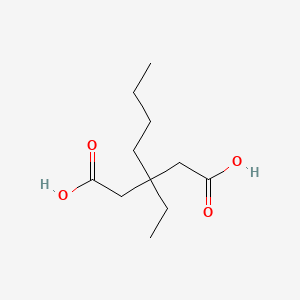![molecular formula C18H18Cl2 B14731674 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene CAS No. 6629-82-9](/img/structure/B14731674.png)
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chloro group and a 1-(4-chlorophenyl)-2-ethylbut-1-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 1-chloro-4-(4-chlorophenyl)butane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can yield saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene.
Oxidation: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbutan-1-one]benzene.
Reduction: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbutane]benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Chloro-4-(phenylethynyl)benzene
- 1-Chloro-4-(4-chlorophenyl)butane
Uniqueness: 1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene is unique due to the presence of both chloro and 1-(4-chlorophenyl)-2-ethylbut-1-enyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6629-82-9 |
|---|---|
Fórmula molecular |
C18H18Cl2 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H18Cl2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12H,3-4H2,1-2H3 |
Clave InChI |
UYYCVNJMGRTODI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


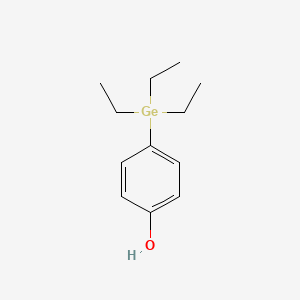

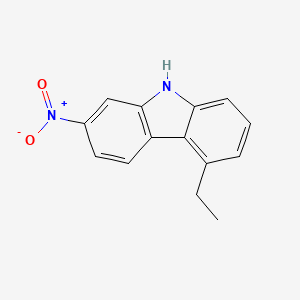
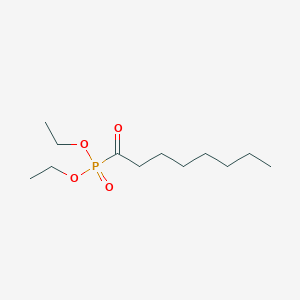
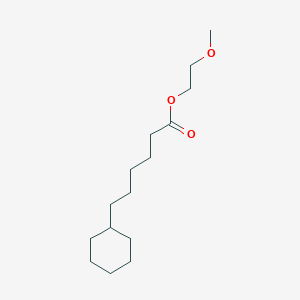

![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
